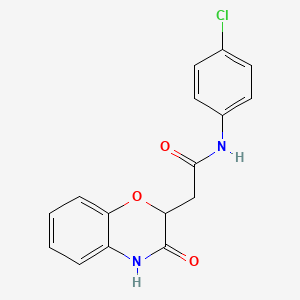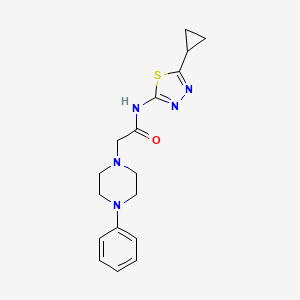![molecular formula C27H27NO B4579353 3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4579353.png)
3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide
説明
Synthesis Analysis
The synthesis of acrylamide derivatives, including compounds similar to 3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide, often involves reactions that introduce acrylamide functional groups into the molecule. These processes can include Michael addition reactions, where nucleophiles add to α,β-unsaturated carbonyl compounds, or through acylation reactions where acrylamide groups are directly attached to aromatic rings or aliphatic chains (Friedman, 2003).
Molecular Structure Analysis
The molecular structure of 3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide features a central acrylamide group flanked by phenyl groups and a phenylcyclopentylmethyl group. This configuration can significantly affect the compound's reactivity and interactions with biological systems, as well as its physical and chemical properties. The presence of multiple aromatic rings contributes to the compound's stability and potential π-π interactions (Girma et al., 2005).
Chemical Reactions and Properties
Compounds like 3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide can undergo various chemical reactions, including polymerization due to the acrylamide group, which can form polyacrylamide chains. These reactions are essential for the material's applications in industries such as wastewater treatment, soil conditioning, and as a component in cosmetic and pharmaceutical formulations. The acrylamide moiety's reactivity towards nucleophilic addition or substitution reactions also plays a crucial role in its chemical behavior (Friedman, 2003).
Physical Properties Analysis
The physical properties of 3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of aromatic rings and the acrylamide group can affect the compound's polarity, making it soluble in organic solvents and potentially in water under certain conditions. These properties are crucial for its application in various industrial and pharmaceutical processes (Güven et al., 1999).
Chemical Properties Analysis
The chemical properties of 3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide, such as reactivity, stability, and potential interactions with biological systems, are shaped by its functional groups. The acrylamide group, in particular, can participate in bioconjugation reactions, making the compound of interest in biochemistry and medical research. Understanding these properties is essential for developing applications in drug delivery, biomaterials, and as a potential therapeutic agent (Sennakesavan et al., 2020).
科学的研究の応用
Chemistry and Biochemistry of Acrylamide
Acrylamide is used in the production of polyacrylamide, which has applications in soil conditioning, wastewater treatment, and as a solid support in protein electrophoresis. Understanding its formation, distribution in food, and role in human health is crucial for developing methods to reduce its presence in the diet and mitigate its potential health risks (Friedman, 2003).
Industrial Applications and Health Risk Assessment
Acrylamide's industrial applications, particularly as a precursor in polyacrylamide production, are well-documented. Its discovery in foods has prompted investigations into its occurrence, chemistry, and toxicology to assess potential health risks. Efforts to mitigate acrylamide formation in food processing and reduce exposure are ongoing (Taeymans et al., 2004).
Neurotoxicity and Occupational Exposure
Studies on acrylamide's neurotoxic effects, especially in workers exposed to this chemical, highlight the importance of understanding its pathogenetic mechanisms to develop suitable therapeutic interventions (Pennisi et al., 2013).
Mitigation Strategies in Food Processing
Research focuses on understanding the factors influencing acrylamide formation in foods like baking products and developing recommendations for manufacturers to reduce its levels. Identifying processing conditions and ingredients that can lower acrylamide formation without compromising food quality is a key research area (Keramat et al., 2011).
Coordination Chemistry
The coordination chemistry of acrylamide with transition metals provides insights into its potential role in biological systems and its reactivity, which may be relevant for understanding its metabolism and health effects (Girma et al., 2005).
特性
IUPAC Name |
3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO/c29-26(28-21-27(18-10-11-19-27)24-16-8-3-9-17-24)20-25(22-12-4-1-5-13-22)23-14-6-2-7-15-23/h1-9,12-17,20H,10-11,18-19,21H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUCRLHNRAATLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4579271.png)
![N-{(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)[4-(difluoromethoxy)phenyl]methyl}-4-methylaniline](/img/structure/B4579285.png)
![5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4579286.png)
![1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B4579288.png)
![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)


![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4579305.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)

![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4579332.png)
![methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579334.png)
![ethyl 4-({[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4579342.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579347.png)